molecular formula C17H15N3O5 B5866221 N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B5866221
M. Wt: 341.32 g/mol
InChI Key: JCGNALNBTYYEBX-WOJGMQOQSA-N
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Description

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an ethylideneamino linkage, and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves the condensation of 4-nitroacetophenone with an appropriate amine under acidic conditions. For instance, the reaction can be catalyzed by glacial acetic acid in ethanol as the solvent . The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

    Reduction: Formation of amino derivatives

    Oxidation: Formation of quinone derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The benzodioxine ring may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its benzodioxine ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-11(12-6-8-13(9-7-12)20(22)23)18-19-17(21)16-10-24-14-4-2-3-5-15(14)25-16/h2-9,16H,10H2,1H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGNALNBTYYEBX-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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